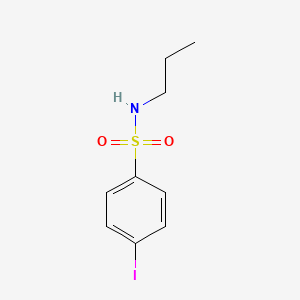

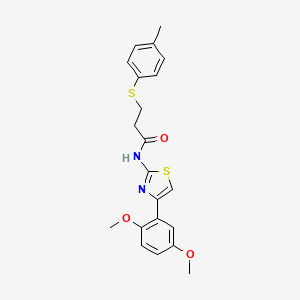

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide

Descripción general

Descripción

The compound "N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide" is a chemical entity that appears to be related to various acetamide derivatives synthesized for potential pharmacological applications. These derivatives often contain substituents such as bromo, methoxy, and nitro groups, which can significantly influence their chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been used to synthesize derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which showed promising pharmacological properties . Another synthesis route for a similar compound involved alkylation followed by nitration, with specific conditions optimized for maximum yield . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, 15N), and mass spectrometry. X-ray crystallography has also been employed to determine the dihedral angles between different fragments of the molecule, such as the bromophenyl fragment and the acetamide unit . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions. For example, N-Bromoacetamide has been used to introduce bromine and an acetamido group across an olefinic double bond in a nitroalkene moiety . The interaction between nitro and acetamido groups can also affect the chemical shift of neighboring protons in NMR spectroscopy . These reactions and interactions are important for further functionalization of the acetamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For instance, the presence of a bromo group can enhance the cytotoxic and anti-inflammatory activities of these compounds . Hydrogen bonding, both intra- and intermolecular, plays a significant role in the stability and solubility of these compounds in various solvents . Solvatochromism studies have shown that the dipole moment and IR spectrum of these compounds can be affected by the solvent and temperature, indicating the formation of hydrogen-bonded complexes .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide and its derivatives have been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showing activities comparable to standard drugs in some compounds (P. Rani et al., 2016).

- The compound has also been synthesized and characterized in studies exploring its physical and chemical properties, including its use in density functional theory investigations (A. Al‐Sehemi et al., 2017).

Applications in Dye Production

- It serves as an important intermediate in the production of azo disperse dyes, demonstrating its relevance in the textile industry. A study described the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, using novel catalytic methods (Zhang Qun-feng, 2008).

Use in Organic and Medicinal Chemistry

- The compound has been used in the Leuckart synthesis of novel acetamide derivatives, indicating its role in creating new pharmaceutical compounds (P. Rani et al., 2016).

- Its derivatives have been explored in studies for their potential applications in medicinal chemistry and drug design (Lu Yang et al., 2015).

Environmental and Analytical Chemistry

- Research has also examined its use in environmental chemistry, particularly in studies related to the complete oxidation of compounds like metolachlor in water, demonstrating its utility in environmental remediation (J. Pignatello & Yunfu. Sun, 1995).

- It has been used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase in human urine, indicating its application in clinical diagnostics (C. Yuen et al., 1982).

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-5(13)11-9-7(12(14)15)3-6(10)4-8(9)16-2/h3-4H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGWKNYJYJBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)

![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)

![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)